

An In-Depth Technical Guide to 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyltetrahydropyrimidin-2(1H)-one

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Abstract

1-Methyltetrahydropyrimidin-2(1H)-one is a heterocyclic organic compound with the molecular formula C₅H₁₀N₂O. As a derivative of tetrahydropyrimidine, it belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to a wide array of observed biological activities. This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of **1-Methyltetrahydropyrimidin-2(1H)-one**. Despite extensive investigation, specific, detailed experimental protocols for its synthesis and its direct involvement in biological signaling pathways are not extensively documented in publicly available scientific literature. This guide summarizes the known data and provides a foundational understanding of this compound for research and development purposes.

Molecular Structure and Properties

1-Methyltetrahydropyrimidin-2(1H)-one, also known as 1-Methyl-2-oxo-hexahydropyrimidine, is a cyclic urea derivative. The core of the molecule is a six-membered tetrahydropyrimidine ring, which is a saturated heterocyclic system containing two nitrogen atoms at positions 1 and 3. A methyl group is substituted at one of the nitrogen atoms, and a carbonyl group is present at the second carbon position, forming a cyclic urea structure.

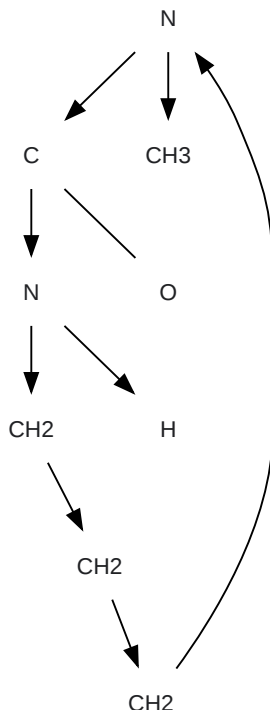
Physicochemical Data

The key quantitative data for **1-Methyltetrahydropyrimidin-2(1H)-one** are summarized in the table below. This information has been consistently reported across various chemical suppliers and databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Reference
CAS Number	10166-54-8	[2]
Molecular Formula	C5H10N2O	[1] [2]
Molecular Weight	114.15 g/mol	[1] [2]
MDL Number	MFCD00196814	[2]

Structural Representation

The two-dimensional structure of **1-Methyltetrahydropyrimidin-2(1H)-one** is depicted in the following diagram, generated using the DOT language.



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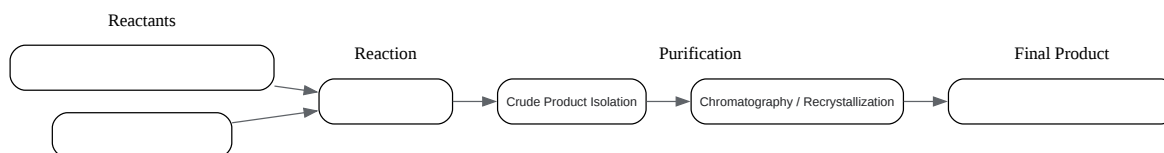
Molecular structure of **1-Methyltetrahydropyrimidin-2(1H)-one**.

Experimental Protocols

A thorough review of scientific literature and chemical databases did not yield a specific, detailed experimental protocol for the synthesis of **1-Methyltetrahydropyrimidin-2(1H)-one**. However, the synthesis of the broader class of tetrahydropyrimidin-2-ones is well-documented, with the Biginelli reaction being a prominent method. This reaction typically involves the one-pot condensation of an aldehyde, a β -ketoester, and urea or a urea derivative.

A plausible synthetic route for **1-Methyltetrahydropyrimidin-2(1H)-one** could involve the reaction of 1,3-diaminopropane with a carbonyl source, followed by N-methylation, or the direct use of N-methylurea in a cyclization reaction. For instance, the synthesis of N-substituted tetrahydropyrimidin-2-one derivatives has been reported using N-tert-butylurea.^[4] Another potential approach could be the reaction of N-methyl-1,3-propanediamine with a phosgenating agent.

Given the lack of a specific protocol, a generalized workflow for a potential synthesis is proposed below. This is a hypothetical pathway and would require experimental validation.



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Hypothetical synthesis workflow for **1-Methyltetrahydropyrimidin-2(1H)-one**.

Biological Activity and Signaling Pathways

The broader class of tetrahydropyrimidine derivatives has been the subject of extensive research in drug discovery, exhibiting a wide range of pharmacological activities. However, specific biological functions or its role as an enzyme inhibitor for **1-Methyltetrahydropyrimidin-2(1H)-one** are not well-established in the available literature.

Some tetrahydropyrimidine compounds have been investigated for their neuromuscular blocking properties, though these studies did not specifically include the 1-methyl derivative.[5]

Due to the absence of documented specific biological targets or mechanisms of action for **1-Methyltetrahydropyrimidin-2(1H)-one**, a signaling pathway diagram cannot be constructed at this time. Research into the biological effects of this specific compound would be necessary to elucidate any potential interactions with cellular signaling cascades.

Conclusion

1-Methyltetrahydropyrimidin-2(1H)-one is a well-characterized small molecule in terms of its basic physicochemical properties. However, there is a notable gap in the scientific literature regarding detailed experimental protocols for its synthesis and its specific biological functions. The information provided in this guide serves as a foundational resource for researchers and professionals in drug development. Further experimental work is required to fully understand the synthetic methodologies and the pharmacological profile of this compound. The provided hypothetical synthesis workflow can serve as a starting point for such investigations. Future studies are encouraged to explore the potential biological activities of this molecule to determine if it shares the therapeutic potential of other tetrahydropyrimidine derivatives.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Methyltetrahydropyrimidin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b050769#1-methyltetrahydropyrimidin-2-1h-one-molecular-structure-and-weight\]](https://www.benchchem.com/product/b050769#1-methyltetrahydropyrimidin-2-1h-one-molecular-structure-and-weight)

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